

# Validating the Structure of Methyl 4-formylbenzoate: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: Methyl 4-Formylbenzoate

Cat. No.: B139623

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of **methyl 4-formylbenzoate**'s chemical structure. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and supporting data to ensure accurate structural confirmation.

The precise structural elucidation of chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic methods provide a powerful and non-destructive means to probe the molecular architecture of a substance. This guide focuses on the validation of the structure of **Methyl 4-formylbenzoate**, a bifunctional aromatic compound, through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the experimental data with that of analogous structures, a confident structural assignment can be achieved.

## Spectroscopic Data Comparison

The unique arrangement of functional groups in **Methyl 4-formylbenzoate**—a methyl ester and an aldehyde group in a para-substitution pattern on a benzene ring—gives rise to a characteristic spectroscopic fingerprint. To confirm this structure, a comparison with plausible alternative or related structures, such as methyl benzoate and 4-methylbenzaldehyde, is highly instructive.

## <sup>1</sup>H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound	Aldehyde Proton ( $\delta$ , ppm)	Aromatic Protons ( $\delta$ , ppm)	Methyl Protons ( $\delta$ , ppm)
Methyl 4-formylbenzoate	~10.1 (s, 1H)	~8.15 (d, 2H), ~7.95 (d, 2H)	~3.9 (s, 3H)
Methyl Benzoate	-	~8.0 (m, 2H), ~7.5 (m, 3H)	~3.9 (s, 3H)
4-Methylbenzaldehyde	~9.96 (s, 1H)[1]	~7.75 (d, 2H), ~7.35 (d, 2H)[1]	~2.43 (s, 3H)[1]

s = singlet, d = doublet, m = multiplet

The  $^1\text{H}$  NMR spectrum of **Methyl 4-formylbenzoate** is distinguished by the presence of a singlet around 10.1 ppm, characteristic of the aldehyde proton. The aromatic region shows a distinct pattern of two doublets, indicative of a para-substituted benzene ring. The singlet at approximately 3.9 ppm corresponds to the three protons of the methyl ester group.

## $^{13}\text{C}$ NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy probes the carbon skeleton of a molecule.

Compound	Carbonyl Carbon (C=O) ( $\delta$ , ppm)	Aromatic Carbons ( $\delta$ , ppm)	Methyl Carbon ( $\delta$ , ppm)
Methyl 4-formylbenzoate	~191 (aldehyde), ~166 (ester)	~139, ~135, ~130, ~129	~52
Methyl Benzoate	~167 (ester)	~133, ~130, ~129, ~128	~52
4-Methylbenzaldehyde	~192 (aldehyde)[1]	~145, ~134, ~130, ~129[1]	~22[1]

The  $^{13}\text{C}$  NMR spectrum of **Methyl 4-formylbenzoate** is characterized by two distinct carbonyl signals: one for the aldehyde carbon at around 191 ppm and another for the ester carbon at approximately 166 ppm.

## Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	C=O Stretch ( $\text{cm}^{-1}$ )	C-H Stretch (Aromatic) ( $\text{cm}^{-1}$ )	C-H Stretch (Aldehyde) ( $\text{cm}^{-1}$ )	C-O Stretch (Ester) ( $\text{cm}^{-1}$ )
Methyl 4-formylbenzoate	~1725 (ester), ~1700 (aldehyde)	~3100-3000	~2850, ~2750	~1300-1100
Methyl Benzoate	~1720 (ester)[2]	~3100-3000[3]	-	~1300-1100[2]
4-Methylbenzaldehyde	~1703 (aldehyde)[4]	~3100-3000[4]	~2830, ~2730[4]	-

The IR spectrum of **Methyl 4-formylbenzoate** clearly shows two distinct carbonyl stretching bands, one for the ester and one for the aldehyde, confirming the presence of both functional groups.[5] The characteristic C-H stretching bands for the aldehyde group are also observable.

## Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

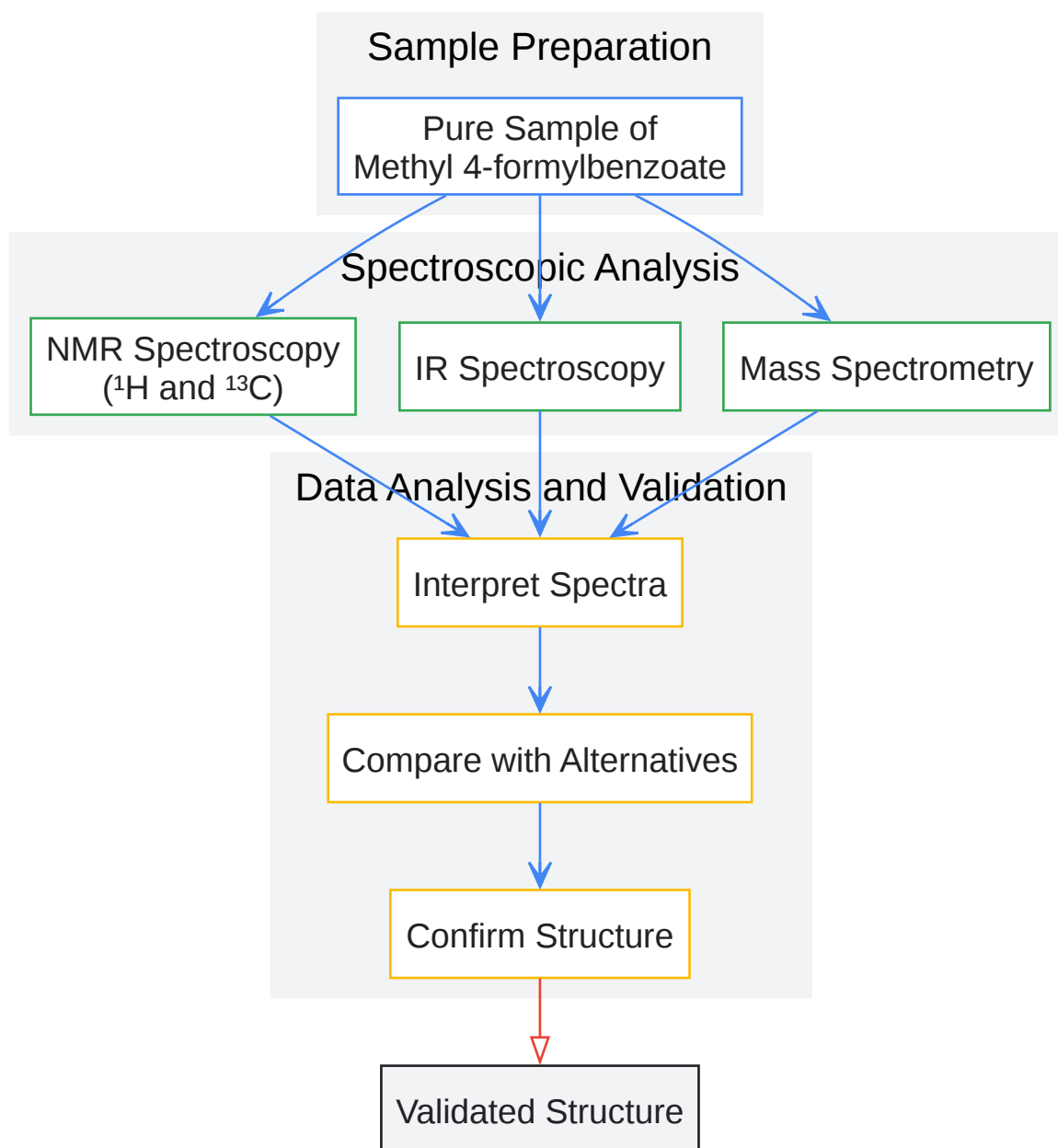
Compound	Molecular Ion (M <sup>+</sup> ) (m/z)	Key Fragment Ions (m/z)
Methyl 4-formylbenzoate	164[6]	133 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 105 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )[6]
Methyl Benzoate	136	105 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )
4-Methylbenzaldehyde	120[1]	119 ([M-H] <sup>+</sup> ), 91 ([C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )[1]

The mass spectrum of **Methyl 4-formylbenzoate** shows a molecular ion peak at m/z 164, corresponding to its molecular weight.[6] The fragmentation pattern, including the loss of a methoxy group (m/z 133) and a carbomethoxy group (m/z 105), is consistent with the proposed structure.[6]

## Experimental Workflow for Structural Validation

The logical flow for validating the structure of a compound like **Methyl 4-formylbenzoate** using spectroscopic methods is outlined below.

## Spectroscopic Validation Workflow



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